molecular formula C16H12O B14155858 1,2-Dihydro-7-methyl-5H-cyclopenta[cd]phenalen-5-one CAS No. 42937-13-3

1,2-Dihydro-7-methyl-5H-cyclopenta[cd]phenalen-5-one

Cat. No.: B14155858
CAS No.: 42937-13-3
M. Wt: 220.26 g/mol
InChI Key: JKNDCGBDKXSEEF-UHFFFAOYSA-N
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Description

1,2-Dihydro-7-methyl-5H-cyclopenta[cd]phenalen-5-one is a polycyclic aromatic ketone with a unique structure that includes a cyclopenta-fused phenalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-7-methyl-5H-cyclopenta[cd]phenalen-5-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water has been reported .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-7-methyl-5H-cyclopenta[cd]phenalen-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include various substituted derivatives, alcohols, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Dihydro-7-methyl-5H-cyclopenta[cd]phenalen-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dihydro-7-methyl-5H-cyclopenta[cd]phenalen-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes. Additionally, it can inhibit or activate enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2,6,7-Tetrahydro-cyclopenta[cd]phenalen-5-one: This compound shares a similar core structure but differs in the degree of hydrogenation.

    6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: Another related compound with a pyridine ring fused to the cyclopenta structure.

Uniqueness

1,2-Dihydro-7-methyl-5H-cyclopenta[cd]phenalen-5-one is unique due to its specific substitution pattern and the presence of a methyl group at the 7-position. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and medicinal chemistry .

Properties

CAS No.

42937-13-3

Molecular Formula

C16H12O

Molecular Weight

220.26 g/mol

IUPAC Name

7-methyltetracyclo[6.5.2.04,15.011,14]pentadeca-1,3,6,8(15),9,11(14)-hexaen-5-one

InChI

InChI=1S/C16H12O/c1-9-8-14(17)13-7-5-11-3-2-10-4-6-12(9)16(13)15(10)11/h4-8H,2-3H2,1H3

InChI Key

JKNDCGBDKXSEEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=CC=C3CCC4=C3C2=C1C=C4

Origin of Product

United States

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